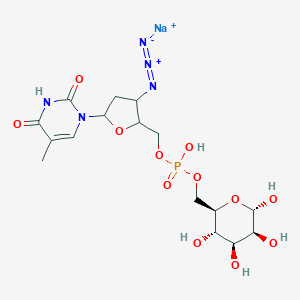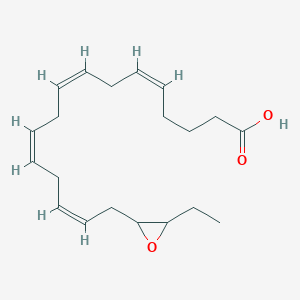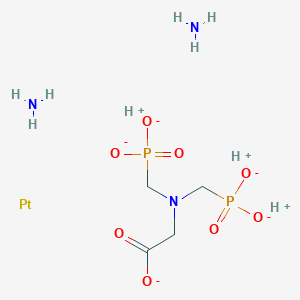![molecular formula C15H16N2O4S B235959 N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPA is a synthetic compound that was first synthesized in 2002 by a group of researchers led by Dr. K. C. Nicolaou at the Scripps Research Institute. Since then, MPA has been studied extensively for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound may be able to regulate gene expression and cellular differentiation, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could help protect cells from damage caused by oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, which could help protect neurons from damage caused by neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting HDAC activity, which makes it a valuable tool for studying the role of HDACs in cellular processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. However, one limitation of using this compound in lab experiments is its high cost, which can make it difficult to obtain and use in large quantities.
Future Directions
There are many potential future directions for research on N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Researchers are also interested in exploring the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound, which could provide insights into the role of HDACs in cellular processes. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide involves a multi-step process that requires the use of specialized reagents and equipment. The process begins with the reaction of 2-methoxy-4-nitroaniline with phenylsulfonyl chloride to form 2-methoxy-4-[(phenylsulfonyl)amino]nitrobenzene. This intermediate compound is then reduced using iron powder and acetic acid to form 2-methoxy-4-[(phenylsulfonyl)amino]aniline. Finally, this compound is reacted with acetic anhydride to form this compound.
Scientific Research Applications
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-14-9-8-12(10-15(14)21-2)17-22(19,20)13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
CIPHMJUGLXFZJB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



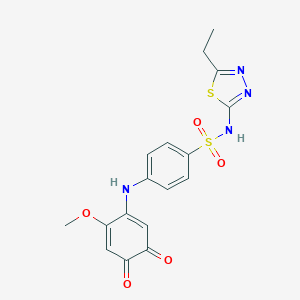
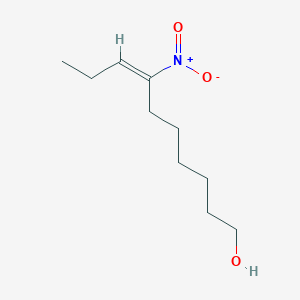

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
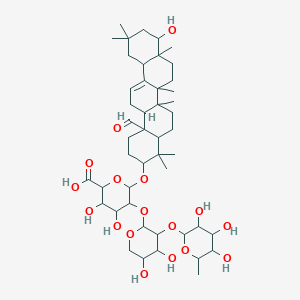
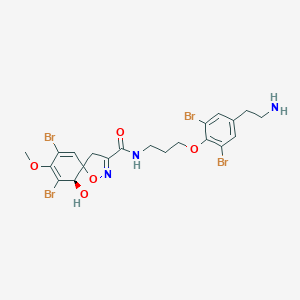

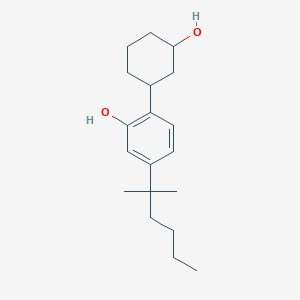
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
